molecular formula C15H18N2O3S B2929147 ethyl 2-{[1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetate CAS No. 478031-86-6

ethyl 2-{[1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetate

Cat. No.: B2929147
CAS No.: 478031-86-6
M. Wt: 306.38
InChI Key: MUHPKNNKFGNOJY-UHFFFAOYSA-N
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Description

Ethyl 2-{[1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetate is a sulfur-containing imidazole derivative characterized by:

  • Imidazole core: Substituted with a benzyl group at position 1 and a hydroxymethyl group at position 3.
  • Thioacetate side chain: An ethyl ester-linked thioacetate group at position 2.
    This structural arrangement confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science applications.

Properties

IUPAC Name

ethyl 2-[1-benzyl-5-(hydroxymethyl)imidazol-2-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S/c1-2-20-14(19)11-21-15-16-8-13(10-18)17(15)9-12-6-4-3-5-7-12/h3-8,18H,2,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUHPKNNKFGNOJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC=C(N1CC2=CC=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

The biochemical properties of ethyl 2-{[1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetate are not yet fully understood due to the limited available research. The compound’s structure suggests potential interactions with various enzymes, proteins, and other biomolecules. The benzyl group and imidazole ring may interact with aromatic amino acids in proteins through pi-stacking interactions. The sulfanyl group could potentially form disulfide bonds with cysteine residues in proteins.

Cellular Effects

The cellular effects of this compound are currently unknown. Based on its structure, it could potentially influence cell function by interacting with various cellular components. For instance, the compound could affect cell signaling pathways, gene expression, and cellular metabolism through its interactions with proteins and enzymes.

Molecular Mechanism

The molecular mechanism of action of this compound is not yet known. It could potentially bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression. The compound’s imidazole ring could potentially interact with metal ions in enzymes, influencing their activity.

Biological Activity

Ethyl 2-{[1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetate (CAS Number: 478031-86-6) is a synthetic compound that belongs to the class of imidazole derivatives. This compound has garnered attention due to its potential biological activities, which may have applications in pharmaceuticals and medicinal chemistry.

  • Molecular Formula : C15H18N2O3S
  • Molecular Weight : 306.38 g/mol
  • Purity : >90%

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. These interactions can modulate various biological pathways, potentially leading to therapeutic effects.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Antioxidant Activity : Compounds that inhibit the Nrf2-Keap1 protein-protein interaction (PPI) are of interest for treating diseases associated with oxidative stress .
  • Antimicrobial Properties : Similar imidazole derivatives have shown effectiveness against various bacterial strains, suggesting potential antimicrobial properties for this compound .

Study on Antioxidant Activity

A study investigating the structure-activity relationship (SAR) of imidazole derivatives revealed that modifications at the sulfur atom significantly enhance antioxidant potency. For instance, oxidation of sulfur increased activity threefold, indicating that this compound may exhibit enhanced antioxidant properties through similar modifications .

Antimicrobial Activity Assessment

In vitro tests have been conducted on related compounds, demonstrating their effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for these compounds ranged from 500 μM to 1170 μM in cell cultures . While specific data for this compound is limited, its structural similarity suggests potential antimicrobial efficacy.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
This compoundStructurePotential antioxidant and antimicrobial activity
N-Ethyl-2-(2-benzylthio)-5-(hydroxymethyl)-1H-imidazolSimilar structure without sulfanyl groupModerate antimicrobial activity
N-Ethyl-2-(3-fluorobenzylthio)-5-(hydroxymethyl)-1H-imidazolContains fluorine; increased metabolic stabilityEnhanced pharmacological profile

Comparison with Similar Compounds

Substituent Variation at Position 5 of the Imidazole Ring

Compound Name Position 5 Substituent Molecular Formula Molecular Weight Key Functional Features
Target compound Hydroxymethyl C₁₆H₁₈N₂O₃S 318.39 g/mol Hydroxymethyl (electron-donating), thioacetate ester
Ethyl 2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetate 4-Bromophenyl C₂₀H₁₉BrN₂O₂S 431.3 g/mol Bulky aromatic substituent (electron-withdrawing), bromine enhances lipophilicity
{1-Methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}methanol Nitro and phenylsulfonylmethyl C₁₃H₁₅N₃O₅S 325.34 g/mol Nitro (electron-withdrawing), sulfonyl (polar), hydroxymethyl

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, bromophenyl) in analogs reduce imidazole ring reactivity but increase stability .

Core Heterocycle Modifications

Compound Name Core Structure Key Modifications Biological Relevance
Ethyl 2-{5-R1-2-[N-(5-chloro-1H-benzo[d]imidazol-2(3H)-ylidene)sulfamoyl]...acetate Benzo[d]imidazol-2(3H)-one Sulfamoyl group, chloro substituent Enhanced enzyme inhibition via sulfamoyl interactions
5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one derivatives Benzo[d]imidazolone Sulfonyl group, fused benzene ring Improved solubility and antitumor activity
Ethyl 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate Benzo[d]imidazole Hydroxyethylamino substituent Increased hydrogen bonding and bioavailability

Key Observations :

  • Benzimidazole/benzimidazolone cores (e.g., –4) offer extended conjugation, altering UV absorption and binding affinity compared to the imidazole core of the target compound.

Side Chain and Ester Group Variations

Compound Name Side Chain Structure Functional Impact
Target compound Ethyl thioacetate Prodrug potential (ester hydrolysis to thiol)
Ethyl 4-(5-(benzyl(2-hydroxyethyl)amino)...butanoate Butanoate ester Longer chain increases lipophilicity and metabolic stability
N-Carbamimidoyl-4-(4-(2,4-dimethoxybenzylidene)...benzenesulfonamide Sulfonamide linkage Stronger hydrogen bonding and enzyme inhibition

Key Observations :

  • Thioacetate esters (target compound) may act as prodrugs, releasing free thiols upon hydrolysis, which can interact with biological thiol targets.
  • Sulfonamide linkages () provide rigidity and direct binding to enzyme active sites but lack the hydrolytic versatility of esters.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for ethyl 2-{[1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetate, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, analogous imidazole derivatives are synthesized by reacting sulfanyl acetates with imidazole precursors under reflux in ethanol or glacial acetic acid (GAA) (). Optimization includes adjusting solvent polarity (e.g., ethanol vs. dioxane), stoichiometry of reagents (e.g., 1.2 eq hydrazine hydrate for hydrazide formation ), and reaction duration (e.g., 2–16 hours depending on substituents ). Monitoring via TLC (e.g., chloroform:methanol 7:3 ) ensures reaction completion. Recrystallization in methanol or ethanol improves purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer : Key techniques include:

  • IR spectroscopy to confirm functional groups (e.g., S–S stretching in sulfanyl groups ).
  • NMR (¹H/¹³C) to verify substituent positions, such as benzyl protons (δ 4.5–5.0 ppm) or hydroxymethyl signals (δ 3.5–4.0 ppm) .
  • Elemental analysis to validate empirical formulas (e.g., <0.4% deviation from calculated values ).
  • TLC/HPLC for purity assessment (≥98% purity criteria ).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of imidazole derivatives with sulfanyl acetate groups?

  • Methodological Answer : Discrepancies may arise from structural variations (e.g., substituents on the imidazole ring) or assay conditions. Strategies include:

  • Comparative bioassays under standardized protocols (e.g., MIC testing for antibacterial activity ).
  • Structural analysis via X-ray crystallography to correlate activity with molecular conformation (e.g., torsion angles in sulfanyl-acetate moieties ).
  • SAR studies to isolate the impact of functional groups (e.g., replacing benzyl with isopropyl to assess hydrophobicity effects ).

Q. What computational methods aid in understanding the electronic structure and reactivity of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) calculates frontier molecular orbitals to predict nucleophilic/electrophilic sites (e.g., HOMO-LUMO gaps in thiazole-triazole hybrids ).
  • Molecular docking identifies potential binding modes with biological targets (e.g., imidazole derivatives docked into enzyme active sites ).
  • MD simulations assess stability in solvated environments, critical for drug design .

Q. What strategies are effective for modifying the hydroxymethyl or benzyl groups to enhance physicochemical properties?

  • Methodological Answer :

  • Functional group interconversion : Oxidize hydroxymethyl to carboxylate for increased solubility .
  • Protection/deprotection : Use acetyl groups to temporarily block hydroxymethyl during synthesis .
  • Benzyl substitution : Replace benzyl with electron-withdrawing groups (e.g., nitro) to alter electronic effects, monitored via Hammett plots .

Q. How can crystallographic data resolve ambiguities in the spatial arrangement of sulfanyl-acetate and imidazole moieties?

  • Methodological Answer : Single-crystal X-ray diffraction provides precise bond lengths/angles (e.g., C–S bond distances ~1.8 Å in sulfanyl linkages ). For this compound, compare with structurally similar imidazole derivatives (e.g., 1-methyl-1H-imidazole-2-sulfonamide ) to validate intramolecular interactions (e.g., hydrogen bonding involving hydroxymethyl ).

Data Contradiction Analysis

Q. How should researchers address discrepancies in synthetic yields reported across studies?

  • Methodological Answer : Variability often stems from:

  • Catalyst choice : Base catalysts (e.g., K₂CO₃) vs. acid conditions (e.g., GAA) influence nucleophilic substitution efficiency .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates compared to ethanol .
  • Workup protocols : Precipitation in ice-water vs. slow crystallization affects yield and purity . Systematic optimization via DoE (Design of Experiments) is recommended.

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